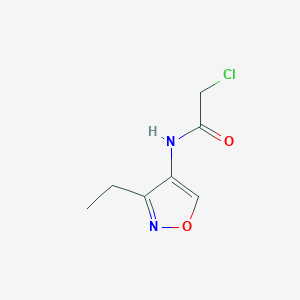

2-Chloro-N-(3-ethyl-1,2-oxazol-4-yl)acetamide

Beschreibung

2-Chloro-N-(3-ethyl-1,2-oxazol-4-yl)acetamide is a chloroacetamide derivative characterized by a 1,2-oxazole ring substituted with a 3-ethyl group at the 4-position. The chloroacetamide moiety (-CO-NH-CH2-Cl) is a common pharmacophore in agrochemicals and pharmaceuticals, often contributing to bioactivity through electrophilic reactivity or hydrogen-bonding interactions.

Eigenschaften

CAS-Nummer |

88246-50-8 |

|---|---|

Molekularformel |

C7H9ClN2O2 |

Molekulargewicht |

188.61 g/mol |

IUPAC-Name |

2-chloro-N-(3-ethyl-1,2-oxazol-4-yl)acetamide |

InChI |

InChI=1S/C7H9ClN2O2/c1-2-5-6(4-12-10-5)9-7(11)3-8/h4H,2-3H2,1H3,(H,9,11) |

InChI-Schlüssel |

NQZXSKCOENSFIH-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=NOC=C1NC(=O)CCl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3-ethylisoxazol-4-yl)acetamide typically involves the reaction of 2-chloroacetamide with 3-ethylisoxazole. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-N-(3-ethylisoxazol-4-yl)acetamide may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compound suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-N-(3-ethylisoxazol-4-yl)acetamide undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents like DMF or ethanol.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic Substitution: Formation of substituted acetamides.

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of amines or other reduced derivatives.

Wissenschaftliche Forschungsanwendungen

2-Chloro-N-(3-ethyl-1,2-oxazol-4-yl)acetamide is a chemical compound with the molecular formula and a molecular weight of 188.61 g/mol. It contains a chloro group and an isoxazole moiety, contributing to its chemical properties. Classified as an acetamide, it has potential biological activities, including antimicrobial and anticancer properties. The ethyl group attached to the oxazole ring enhances its lipophilicity and interaction with biological targets.

Scientific Research Applications

2-Chloro-N-(3-ethyl-1,2-oxazol-4-yl)acetamide serves as an intermediate in synthesizing more complex molecules in chemistry. It has been investigated for potential therapeutic uses in biology because of its potential biological activities. Research indicates that it exhibits significant antimicrobial properties against various pathogens and potential anticancer effects through mechanisms involving enzyme inhibition and receptor modulation. The isoxazole ring plays a crucial role in enhancing these biological activities by facilitating interactions with specific molecular targets. Studies on its interaction with biological targets reveal its potential mechanism of action involves binding to specific enzymes or receptors, modulating biochemical pathways and influencing cellular responses that may result in therapeutic effects.

Reaction Types

- Nucleophilic Substitution Reactions can be performed using sodium hydroxide or potassium carbonate with DMF or ethanol at elevated temperatures.

- Oxidation can be achieved using potassium permanganate or hydrogen peroxide in acidic or basic media.

- Reduction can be done using lithium aluminum hydride or sodium borohydride under anhydrous conditions.

Biological Activities

2-Chloro-N-(3-ethyl-1,2-oxazol-4-yl)acetamide has been investigated for its antimicrobial properties against various pathogens, and its potential anticancer effects through mechanisms involving enzyme inhibition and receptor modulation. The isoxazole ring is believed to play a crucial role in enhancing these biological activities by facilitating interactions with specific molecular targets.

Potential Mechanism of Action

Studies on the interaction of 2-Chloro-N-(3-ethyl-1,2-oxazol-4-yl)acetamide with biological targets reveal its potential mechanism of action involves binding to specific enzymes or receptors. This interaction can lead to modulation of biochemical pathways, influencing cellular responses that may result in therapeutic effects.

Wirkmechanismus

The mechanism of action of 2-Chloro-N-(3-ethylisoxazol-4-yl)acetamide involves its interaction with specific molecular targets. The chloro group and the isoxazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The following table summarizes key structural analogs of 2-Chloro-N-(3-ethyl-1,2-oxazol-4-yl)acetamide, highlighting substituent variations, molecular weights, and applications:

Key Differences and Implications

Substituent Effects on Bioactivity: Alachlor and pretilachlor feature bulky aromatic substituents (diethylphenyl groups), enhancing lipophilicity and membrane penetration for herbicidal activity . The nitro group in the oxadiazole derivative () introduces strong electron-withdrawing effects, which may increase electrophilicity at the chloroacetamide site, enhancing reactivity in nucleophilic substitution reactions .

Heterocyclic Ring Variations: Replacing 1,2-oxazole (target compound) with 1,2,4-oxadiazole () alters electronic distribution and hydrogen-bonding capacity.

Molecular Weight and Solubility :

- The target compound’s lower molecular weight (234.63 g/mol) compared to pretilachlor (311.9 g/mol) suggests higher solubility in polar solvents, which could influence formulation strategies in agrochemical applications .

Biologische Aktivität

2-Chloro-N-(3-ethyl-1,2-oxazol-4-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound features a chloro group and an oxazole ring, which are critical for its biological interactions. The molecular formula is C_7H_8ClN_2O, indicating the presence of chlorine, nitrogen, and oxygen atoms that may contribute to its reactivity and biological effects.

The mechanism of action for 2-Chloro-N-(3-ethyl-1,2-oxazol-4-yl)acetamide involves interaction with specific molecular targets within cells. The chloro group and the oxazole ring facilitate binding to enzymes or receptors, which can modulate various biochemical pathways. This modulation may lead to inhibition or activation of cellular processes associated with disease states.

Antimicrobial Activity

Research indicates that 2-Chloro-N-(3-ethyl-1,2-oxazol-4-yl)acetamide exhibits notable antimicrobial properties . Studies have shown that it has effective inhibitory action against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 µM |

| Escherichia coli | 2.33 µM |

| Bacillus subtilis | 4.69 µM |

| Pseudomonas aeruginosa | 13.40 µM |

These results suggest that the compound can be effective in treating infections caused by these pathogens .

Anticancer Activity

In addition to its antimicrobial properties, 2-Chloro-N-(3-ethyl-1,2-oxazol-4-yl)acetamide has been investigated for its anticancer potential . Various studies have demonstrated its ability to induce apoptosis in cancer cell lines through mechanisms such as caspase activation.

Case Study: Apoptosis Induction

In a study involving HL60 leukemia cells treated with 1 µM of KIM-161 (a related compound), there was a reported tenfold increase in apoptosis compared to untreated controls . This suggests that similar compounds may share mechanisms leading to increased cell death in malignancies.

Research Findings

Recent investigations have focused on the compound's role in inhibiting specific enzymes linked to cancer progression. For instance, it has been shown to affect carbonic anhydrase isoforms, which are implicated in tumor growth and metastasis . The inhibition profiles suggest potential therapeutic applications in cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.